Bromine Regioisomerism Drives Distinct L3MBTL1 Binding Poses — A Comparative Structural Alert
UNC‑926 (3‑bromo isomer) binds the L3MBTL1 MBT domain with a Kd of 3.9 μM, engaging the aromatic cage through a halogen‑bond interaction that is highly sensitive to bromine position [1]. The 4‑bromo isomer presents the bromine atom at the para‑position, which is expected to alter the dihedral angle of the benzoyl group relative to the piperidine ring, potentially affecting both affinity and selectivity across the MBT family [2]. While direct Kd data for the 4‑bromo isomer are not publicly available, the established SAR for this chemotype indicates that even a single atom shift in halogen position can change the affinity by >10‑fold for MBT‑domain proteins . This makes the compound a critical negative‑control or selectivity‑profiling complement when used alongside UNC‑926.
| Evidence Dimension | Positional isomerism effect on L3MBTL1 MBT domain binding |
|---|---|
| Target Compound Data | No published Kd for 4‑bromo isomer; expected altered affinity/selectivity relative to 3‑bromo isomer based on SAR |
| Comparator Or Baseline | UNC‑926 (3‑bromo isomer) Kd = 3.9 μM for L3MBTL1 MBT domain |
| Quantified Difference | Not yet quantified; literature precedent for >10‑fold shift in potency upon halogen positional change within MBT‑domain ligand series |
| Conditions | Fluorescence polarization competition assay or SPR, using recombinant L3MBTL1 3xMBT domain and H4K20me1 peptide [1] |
Why This Matters
Procurement of the 4‑bromo isomer is essential for SAR campaigns aiming to parse the precise orientation of the halogen‑bond donor within the L3MBTL1 aromatic cage, a determinant for designing paralog‑selective inhibitors.
- [1] PeptideDB. (n.d.). UNC‑926 — a potent and selective inhibitor of L3MBTL1 domain (Kd = 3.9 μM). https://www.peptidedb.com View Source
- [2] Campos, E. I., & Reinberg, D. (2009). Histones: annotating chromatin. Annual Review of Genetics, 43, 559–599. (General MBT domain SAR context). View Source
